Keratin
Overview
Description
Keratin is a fibrous structural protein found in hair, nails, horn, hooves, wool, feathers, and the epithelial cells in the outermost layers of the skin . It serves important structural and protective functions, particularly in the epithelium . Some keratins have also been found to regulate key cellular activities, such as cell growth and protein synthesis .
Synthesis Analysis
Keratin is a structural protein found in the integument (outer covering) in vertebrates . Keratinized materials have a variety of morphologies that depend on the function. These range from a simple waterproof layer (turtle shell) to a structurally robust, impact-resistant material (horn). Keratin is both mechanically efficient in tension (wool) and compression (hooves) .
Molecular Structure Analysis
Keratin proteins can be subdivided into alpha-keratins and beta-keratins, on the basis of their secondary structure . Alpha-keratins, which are found in the hair, the skin, and the wool of mammals, are primarily fibrous and helical in structure . By contrast, beta-keratins, which occur in birds and reptiles, consist of parallel sheets of polypeptide chains .
Chemical Reactions Analysis
Keratin has been extracted from chicken feathers, beaks, claws, nails, horns, hooves, human hair and toenails . The other significant source of keratin is wool. Wool with up to 95% keratin by weight is considered to be a pure source of intermediate filament proteins, which have gained importance in cosmetic and biomedical fields .
Physical And Chemical Properties Analysis
Keratin is insoluble in hot or cold water . This unique property helps to prevent their digestion by proteolytic enzymes . Its complex hierarchical-like filament-matrix structure at nanoscale and the polypeptide chains create a robust wall for protection against heat stress, pathogen invasions (particularly through skin), mechanical damage, etc .
Scientific Research Applications
Bromochloroacetic Acid
Water Disinfection Byproduct: Bromochloroacetic acid is a byproduct of the water disinfection process . When disinfectants like chlorine react with naturally occurring material in the water, they form disinfection byproducts (DBPs) such as bromochloroacetic acid .
Haloacetic Acids in Drinking Water: Bromochloroacetic acid is one of the nine species of haloacetic acids (HAAs) that contain chlorine and/or bromine . These HAAs are a family of organic compounds based on the acetic acid molecule, where one or more hydrogen atoms attached to carbon atoms are replaced by a halogen .
Analytical Chemistry: Bromochloroacetic acid is used in analytical chemistry, specifically in the determination of low-level haloacetic acids, bromate, and dalapon in drinking water using an ion chromatography (IC) system coupled with a single quadrupole mass spectrometer (IC-MS) .
Keratin
Biomedical Applications: Keratin has shown promising results in various industries including the biomedical field . Its stability against enzymatic degradation and unique biocompatibility have found their way into biomedical applications and regenerative medicine .
Tissue Engineering: Keratin is used in tissue engineering due to its biocompatible and biodegradable nature . It can be developed into gels, films, nanoparticles, and microparticles, and used in the production of fibrous composites .
Drug Delivery Systems: Keratin has an intrinsic ability to self-assemble and form polymers . These biomaterials are exceptionally biocompatible and have cellular proliferation abilities, making them a great candidate for drug delivery systems .
Wound Healing: Keratin biomaterials have been used in wound healing . They possess cell-binding motifs which have hemostatic and cell-binding potential .
Environmental Applications: Keratin has environmental applications such as the removal of hazardous substances from wastewater (heavy metal ions, antibiotics etc.) .
Mechanism of Action
Bromochloroacetic Acid
Target of Action: Bromochloroacetic acid is a disinfection byproduct (DBP) formed during the chlorination of water that contains bromide ions and organic matter . It primarily targets cells in the body, potentially causing harmful effects .
Mode of Action: It has been suggested that it may induce adverse effects through protein kinase c inhibition and apoptosis modulation .
Biochemical Pathways: It’s known that dbps can activate the nrf2-are mediated oxidative stress response .
Pharmacokinetics: It’s known that dbps can be detected in surface water and exist in the drinking water system .
Result of Action: Bromochloroacetic acid can cause significant dose-related increases in benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male and female mice .
Action Environment: Bromochloroacetic acid is formed during the disinfection of water, particularly when the water contains bromide ions and organic matter . Therefore, its action, efficacy, and stability can be influenced by the quality and composition of the water being treated .
Keratin
Target of Action: Keratin, a structural protein, primarily targets the cells of the epidermis, hair, and nails, where it provides mechanical stability and integrity .
Mode of Action: Keratin works by smoothing down the cells that overlap to form your hair strands. The layers of cells, called the hair cuticle, theoretically absorb the keratin, resulting in hair that looks full and glossy .
Biochemical Pathways: Keratin is involved in the regulation of various signaling pathways in the body, including those involved in cell growth, motility, and apoptosis .
Pharmacokinetics: It’s known that keratin has some inherent ability to facilitate cell adhesion, proliferation, and regeneration of the tissue .
Result of Action: The result of keratin’s action is the formation of a protective barrier in the skin, hair, and nails. It also plays a role in wound healing and tissue regeneration .
Action Environment: Environmental factors such as water, temperature, and ions can influence the biophysical and mechanical properties of keratin. These factors can also affect the binding ability between small ligands and keratin through affecting the secondary structure of the keratin .
Safety and Hazards
Keratin treatments may cause systemic issues, including headaches, dizziness, eye irritation, nausea, and even breathing problems if you’re having the treatment in a space that’s poorly ventilated . Studies show that workers with chronic exposure to high levels of formaldehyde also have higher rates of certain cancers .
Future Directions
Keratin has gained great popularity due to its exceptional biocompatible and biodegradable nature . It has shown promising results in various industries like poultry, textile, agriculture, cosmetics, and pharmaceutical . Research on extracting keratin from different natural sources including keratinous wastes and improving the extraction efficiency thereof is imperative .
properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024642 | |
Record name | Bromochloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline compound; [PubChem] | |
Record name | Bromochloroacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21998 | |
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Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
230 °F (110 °C): closed cup | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9848 g/cu cm at 31 °C | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
5589-96-8, 68238-35-7, 69430-36-0 | |
Record name | Bromochloroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bromochloroacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |
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Record name | Keratins | |
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Record name | Bromochloroacetic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |
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Record name | Keratins, hydrolyzates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |
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Record name | Keratins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bromochloroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOCHLOROACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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